molecular formula C4H3N5O B15135907 4,4a-Dihydroimidazotriazinone

4,4a-Dihydroimidazotriazinone

Katalognummer: B15135907
Molekulargewicht: 137.10 g/mol
InChI-Schlüssel: VNPBCJYSJJRBNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one is a heterocyclic compound with the molecular formula C4H3N5O. It is characterized by its unique structure, which includes an imidazole ring fused to a triazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with formic acid, followed by cyclization to form the desired compound . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[4,5-d][1,2,3]triazin-4-one derivatives .

Wissenschaftliche Forschungsanwendungen

3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to interact with various biomolecules, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-purin-6(9H)-one: Another heterocyclic compound with a similar structure but different ring fusion.

    Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring.

    Triazolo[4,5-d]pyrimidine: Features a triazole ring fused to a pyrimidine ring.

Uniqueness

3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one is unique due to its specific ring fusion and the presence of both imidazole and triazine rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C4H3N5O

Molekulargewicht

137.10 g/mol

IUPAC-Name

3,4a-dihydroimidazo[4,5-d]triazin-4-one

InChI

InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1-2H,(H,5,6,7,8,10)

InChI-Schlüssel

VNPBCJYSJJRBNV-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2C(=O)NN=NC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.